molecular formula C11H11BrF2N2O2 B1407996 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene CAS No. 1707580-99-1

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Cat. No.: B1407996
CAS No.: 1707580-99-1
M. Wt: 321.12 g/mol
InChI Key: IIZSZVRDBKMYLZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzene core functionalized with bromo and nitro substituents, alongside a 4,4-difluoropiperidine moiety, making it a valuable scaffold for constructing more complex molecules. The presence of the bromine and nitro groups offers reactive sites for further cross-coupling and substitution reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the core structure. The 4,4-difluoropiperidine group is a privileged structure in medicinal chemistry, often used to modulate the physicochemical properties and potency of drug candidates. This product is provided as a high-purity material to ensure reliable and reproducible results in synthetic workflows. It is intended for use by qualified laboratory professionals only. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(10(7-8)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSZVRDBKMYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration of 2,4-difluorobenzene

  • Reaction Conditions:

    • Reagents: Concentrated sulfuric acid and nitric acid
    • Temperature: 0°C to 20°C
    • Duration: Approximately 10 minutes at 0°C
  • Process:
    The electrophilic aromatic substitution introduces the nitro group selectively at the meta position relative to fluorine substituents, yielding 5-bromo-2,4-difluoronitrobenzene after bromination.

  • Yield Data:

    • The nitration yields approximately 97% of the target compound, with purification achieved via flash chromatography.
  • Reaction Data Table:

Step Reagents Conditions Yield Notes
Nitration HNO₃, H₂SO₄ 0°C to 20°C 97% Selective nitration at meta position

Step 2: Bromination

  • Bromination is achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to favor substitution at the desired position, often facilitated by the directing effects of existing substituents.

  • Reaction Data Table:

Reagent Conditions Yield Notes
NBS or Br₂ Room temperature, in the presence of a radical initiator Variable Controlled to prevent polybromination

Introduction of the 4,4-Difluoropiperidin-1-yl Group

Step 3: Nucleophilic Substitution

  • The nitrobenzene derivative undergoes nucleophilic substitution with a 4,4-difluoropiperidine derivative, typically via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by electron-withdrawing nitro groups.

  • Reaction Conditions:

    • Reagents: 4,4-difluoropiperidine or its derivatives
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
    • Temperature: Elevated (around 80–120°C)
    • Catalyst: Often no catalyst, but the presence of a base like potassium carbonate can enhance the reaction
  • Outcome:
    Formation of the target compound 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene with high regioselectivity.

  • Reaction Data Table:

Step Reagents Conditions Yield Notes
SNAr substitution 4,4-difluoropiperidine derivative DMF, 80–120°C High Electron-deficient aromatic ring facilitates substitution

Alternative Synthetic Routes

Research indicates alternative routes involving diazotization and reduction steps, as well as direct aromatic substitution using different halogenating agents, which can be tailored based on the starting materials and desired yields.

Summary of Key Data

Parameter Data
Starting Material 2,4-Difluorobenzene
Key Reagents HNO₃, H₂SO₄, NBS, 4,4-difluoropiperidine derivatives
Reaction Conditions 0–20°C for nitration, 80–120°C for SNAr
Overall Yield Up to 97% for nitration step; high yields for subsequent substitutions
Purification Flash chromatography, recrystallization

Research Findings and Notes

  • The nitration of fluorinated benzenes is highly regioselective due to the directing effects of fluorine and nitro groups.
  • The nucleophilic aromatic substitution with piperidine derivatives is facilitated by the electron-withdrawing nitro group, increasing the electrophilicity of the aromatic ring.
  • Optimization of reaction conditions, such as temperature and solvent choice, significantly improves yield and selectivity.
  • Alternative methods, including diazotization and reduction, are documented but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

Chemistry

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles under suitable conditions.
  • Reduction Reactions : The nitro group can be reduced to an amine derivative using reducing agents like hydrogen gas with a palladium catalyst.

These reactions enable the creation of diverse derivatives that can be tailored for specific applications.

Biology

In biological research, this compound is being studied for its potential antimicrobial and anticancer properties . The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may exert cytotoxic effects on cancer cells. Additionally, the difluoropiperidinyl group enhances lipophilicity, which may improve cellular uptake and bioavailability of therapeutic agents derived from this compound.

Medicine

This compound is investigated for its role in drug development . It is being explored as a precursor for compounds with therapeutic effects against various diseases. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial properties of this compound revealed that it showed promising activity against Gram-positive bacteria such as Staphylococcus aureus. This finding supports its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and fluorine atoms contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene with analogous brominated nitroaromatic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Boiling Point (°C)
This compound C₁₁H₁₀BrF₂N₂O₂ 320.08 Br, NO₂, 4,4-difluoropiperidin Low in water; soluble in organic solvents* Not reported
1-Bromo-2-nitrobenzene C₆H₄BrNO₂ 202.01 Br, NO₂ Soluble in alcohol, benzene, ether 261
5-Bromo-2-nitrobenzotrifluoride C₇H₃BrF₃NO₂ 270.02 Br, NO₂, CF₃ Likely low in water 33–35 (at 1005 mm)
4-Bromo-5-fluoro-2-nitrophenol C₆H₃BrFNO₃ 248.00 Br, NO₂, F, OH Moderate in polar solvents Not reported

*Inferred from nitrobenzene’s sparing water solubility and miscibility with organic solvents .

Key Observations :

  • The 4,4-difluoropiperidinyl group increases molecular weight and steric bulk compared to simpler halogenated nitrobenzenes. This may reduce volatility and alter crystal packing, relevant for material science applications.
  • The trifluoromethyl group in 5-bromo-2-nitrobenzotrifluoride enhances electronegativity and lipophilicity, similar to the fluorinated piperidine in the target compound. Both substituents are common in medicinal chemistry to optimize pharmacokinetics .

Chemical Reactivity

  • Nitro Group : All listed compounds undergo reduction to amines or participate in electrophilic substitution reactions. The nitro group’s electron-withdrawing nature activates halogen substituents (e.g., bromine) for nucleophilic displacement .
  • Bromine: The bromine in the target compound allows for Suzuki or Ullmann couplings, enabling further functionalization. This contrasts with 4-bromo-5-fluoro-2-nitrophenol, where the hydroxyl group may complicate coupling reactions .
  • This differs from non-fluorinated analogs like 1-bromo-2-nitrobenzene, which lack such modulation .

Biological Activity

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound with the molecular formula C11H11BrF2N2O2. Its unique structure, characterized by a bromine atom, two fluorine atoms, a nitro group, and a piperidine ring, contributes to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may exert cytotoxic effects on cells. Additionally, the difluoropiperidinyl moiety enhances lipophilicity, which can improve cellular uptake and bioavailability.

The mechanism of action for this compound involves several pathways:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular components, leading to cytotoxic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.
  • Modulation of Biological Pathways : It can affect various biochemical pathways, potentially influencing cell growth and apoptosis.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry and other fields.

Case Studies

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, fluorinated derivatives have shown enhanced potency compared to their non-fluorinated counterparts in inhibiting histone deacetylases (HDACs), which are crucial for cancer cell proliferation .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity. Studies suggest that the incorporation of fluorine atoms can enhance the efficacy of antimicrobial agents by increasing their lipophilicity and membrane permeability .
  • Neurological Applications : Given its structural features, this compound is being explored as a potential therapeutic agent for neurological disorders. The piperidine ring may facilitate interactions with neurotransmitter receptors .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant cytotoxicity against cancer cell lines; enhanced potency with fluorination
AntimicrobialIncreased efficacy due to enhanced lipophilicity
Neurological DisordersPotential therapeutic applications targeting neurotransmitter receptors

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) between a bromonitrobenzene derivative and 4,4-difluoropiperidine. Key parameters include:

  • Temperature : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .
  • Catalysts : Use of Lewis acids (e.g., CuI) to enhance reactivity of the nitro group .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC and 1H^1H/13C^{13}C NMR .

Q. How can the structural and electronic properties of this compound be characterized?

  • Answer :

  • X-ray crystallography : Resolve bond angles and dihedral angles (e.g., N–C–C–Br torsion) to confirm regiochemistry .
  • Spectroscopy :
  • NMR : Key 1H^1H signals for aromatic protons (~6.8–7.5 ppm) and piperidinyl CH2_2 groups (~3.2–3.8 ppm) .
  • IR : Nitro group stretching vibrations (~1520 cm1^{-1}) and C–Br bonds (~600 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peak at m/z 346 (M+^+) with isotopic pattern confirming bromine .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Answer :

  • The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Computational studies (DFT) reveal:
  • Electrophilicity : Nitro and difluoropiperidine groups increase electron withdrawal, enhancing Br substitution .
  • Transition states : Energy barriers for Pd-catalyzed coupling are lower compared to non-fluorinated analogs .
  • Experimental validation : Monitor intermediates via 19F^{19}F-NMR to track fluorine’s electronic effects .

Q. How can contradictory spectral data (e.g., unexpected 1H^1H-NMR shifts) be resolved?

  • Answer :

  • Case study : Aromatic proton shifts may deviate due to solvent polarity or paramagnetic impurities.
  • Approach :

Compare experimental data with computed chemical shifts (GIAO method) .

Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent effects .

  • Example : Discrepancies in CH2_2 signals of piperidine (~0.1 ppm shifts) resolved via variable-temperature NMR to assess conformational flexibility .

Q. What strategies improve the compound’s stability under oxidative or photolytic conditions?

  • Answer :

  • Degradation pathways : Nitro group reduction or C–Br bond cleavage under UV light .
  • Mitigation :
  • Additives : Antioxidants (e.g., BHT) or light-protective coatings (e.g., amber glass storage) .
  • Structural modification : Introduce electron-donating groups (e.g., methoxy) meta to nitro to reduce reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

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